molecular formula C8H5FN4 B8420454 4-Azidomethyl-2-fluorobenzonitrile CAS No. 368426-76-0

4-Azidomethyl-2-fluorobenzonitrile

Cat. No. B8420454
Key on ui cas rn: 368426-76-0
M. Wt: 176.15 g/mol
InChI Key: BNAMFNNZROYBTM-UHFFFAOYSA-N
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Patent
US07129233B2

Procedure details

To a suspension of stannous chloride dihydrate (0.45 g, 2.4 mmol) in 20 mL of acetonitrile under stirring was added thiophenol (1.07 g, 9.7 mmol) and triethylamine (0.726 g, 7.17 mmol). Thereafter was added a solution of 4azidomethyl-2-fluorobenzonitrile (0.279 g, 1.58 mmol; see step (iv) above) in a few mLs of acetonitrile. After 1.5 h, the azide was consumed and the solvent was evaporated. The residue was dissolved in methylene chloride and washed three times with 2M NaOH. The organic phase was extracted twice with 1M HCl. The combined acidic aqueous phase was washed with methylene chloride and then made alkaline with 2M NaOH and extracted three times with methylene chloride. The organic phase was dried (Na2SO4) and evaporated to give 0.172 g (72%) of the desired sub-title compound which could be used without purification.
[Compound]
Name
stannous chloride dihydrate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
0.726 g
Type
reactant
Reaction Step Two
Quantity
0.279 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(S)C=CC=CC=1.C(N(CC)CC)C.[N:15]([CH2:18][C:19]1[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[C:21]([F:27])[CH:20]=1)=[N+]=[N-]>C(#N)C>[NH2:15][CH2:18][C:19]1[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[C:21]([F:27])[CH:20]=1

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
0.45 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
0.726 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.279 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC(=C(C#N)C=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the azide was consumed
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
WASH
Type
WASH
Details
washed three times with 2M NaOH
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted twice with 1M HCl
WASH
Type
WASH
Details
The combined acidic aqueous phase was washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted three times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NCC1=CC(=C(C#N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.172 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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